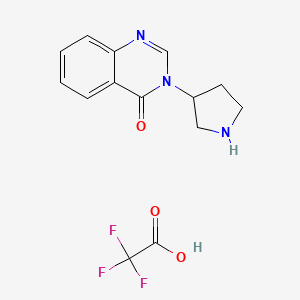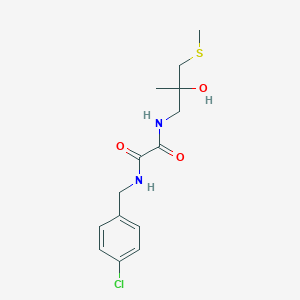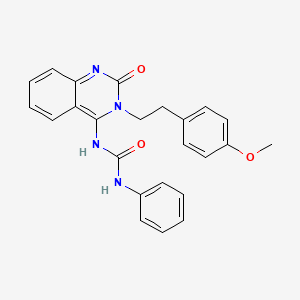![molecular formula C19H23N7O3S B2379895 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2320684-48-6](/img/structure/B2379895.png)
4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a diazepane ring, and a benzenesulfonamide group . These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared analysis (FTIR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the triazolo[4,3-b]pyridazine ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, it might exhibit weak luminescent properties and ambipolar semiconductor properties, as observed in some similar compounds .Scientific Research Applications
Antibacterial Activity
Compounds with similar structures have shown promising antibacterial activity . For example, a series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties . The newly prepared compounds were examined as anti-inflammatory agents and showed high anti-inflammatory activities in comparison with the commercial antibiotic Indomethacin .
Antifungal Activity
These compounds have also been evaluated for their antifungal properties . They showed high antifungal activities against Candida albicans, comparable to the commercial antibiotic Nystatin .
Anticancer Activity
Compounds with similar structures have been evaluated for their anticancer properties . They have been found to display a diversity of biological applications such as Lamotrigine as an anti-epileptic drug, Tirapazamine as an anti-tumor, and fused 1,2,4–triazines as antimicrobial, anti–viral, antimycobacterial, anxio-lytic and antidepressant activities .
Enzyme Inhibitors
Compounds with similar structures have been evaluated for their enzyme inhibitory properties . They have been found to be effective as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Agents
Compounds with similar structures have been evaluated for their antitubercular properties . They have been found to be effective as antitubercular agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with various targets, including enzymes like carbonic anhydrase and cholinesterase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of their target enzymes, thereby disrupting the normal biochemical processes within the cell .
Biochemical Pathways
Given the potential enzyme targets, it’s plausible that this compound could affect a variety of biochemical pathways, including those involved in cellular respiration, nerve signal transmission, and other critical cellular processes .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Given its potential enzyme targets, it’s plausible that this compound could disrupt normal cellular processes, potentially leading to various physiological effects .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3S/c1-23(2)30(28,29)16-6-4-15(5-7-16)19(27)25-11-3-10-24(12-13-25)18-9-8-17-21-20-14-26(17)22-18/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJVYIOERTHBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![[4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2379822.png)


![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)
![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2379832.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2379833.png)
